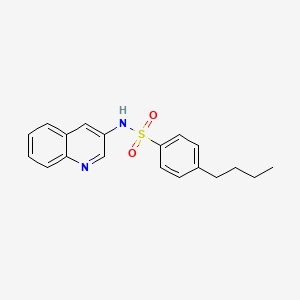
4-butyl-N-3-quinolinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-N-3-quinolinylbenzenesulfonamide, also known as QS-21, is a saponin-based adjuvant that has been extensively studied for its potential use in vaccine development. QS-21 is extracted from the bark of the Quillaja saponaria tree, and it has been shown to enhance the immune response to antigens in vaccines. In
Mécanisme D'action
The exact mechanism of action of 4-butyl-N-3-quinolinylbenzenesulfonamide is not fully understood, but it is thought to work by activating the innate immune system. 4-butyl-N-3-quinolinylbenzenesulfonamide has been shown to activate dendritic cells, which are important immune cells that play a key role in initiating the immune response. This activation leads to the production of cytokines and chemokines, which in turn activate other immune cells such as T cells and B cells. The activation of these immune cells leads to a stronger and more effective immune response to the antigen.
Biochemical and Physiological Effects:
4-butyl-N-3-quinolinylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, as well as the activation of immune cells such as dendritic cells, T cells, and B cells. 4-butyl-N-3-quinolinylbenzenesulfonamide has also been shown to enhance the production of antibodies, which are important for the immune response to antigens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-butyl-N-3-quinolinylbenzenesulfonamide is its ability to enhance the immune response to a variety of antigens. This makes it a promising candidate for use in vaccine development. However, there are also some limitations to its use in lab experiments. 4-butyl-N-3-quinolinylbenzenesulfonamide is a complex mixture of triterpene glycosides, which makes it difficult to purify and standardize. It is also a potent irritant, which can cause local reactions at the injection site.
Orientations Futures
There are several future directions for the research on 4-butyl-N-3-quinolinylbenzenesulfonamide. One direction is to further explore its mechanism of action and how it activates the immune system. Another direction is to optimize its use as an adjuvant in vaccines, including exploring different dosages and formulations. Finally, there is also potential for 4-butyl-N-3-quinolinylbenzenesulfonamide to be used in other areas of medicine, such as cancer immunotherapy and allergy treatment.
Conclusion:
In conclusion, 4-butyl-N-3-quinolinylbenzenesulfonamide is a saponin-based adjuvant that has shown promise in enhancing the immune response to antigens in vaccines. Its synthesis involves several steps, and it has been extensively studied for its potential use in vaccine development. 4-butyl-N-3-quinolinylbenzenesulfonamide works by activating the innate immune system, and it has several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also several future directions for research on 4-butyl-N-3-quinolinylbenzenesulfonamide.
Méthodes De Synthèse
4-butyl-N-3-quinolinylbenzenesulfonamide is a complex mixture of triterpene glycosides, and its synthesis involves several steps. The first step is the extraction of the bark of the Quillaja saponaria tree, which contains the saponins. The saponins are then purified using a combination of chromatography and precipitation techniques. The purified saponins are then treated with acid to remove the sugar moieties, resulting in the aglycone form of 4-butyl-N-3-quinolinylbenzenesulfonamide. The aglycone form is then further purified using chromatography to obtain the final product.
Applications De Recherche Scientifique
4-butyl-N-3-quinolinylbenzenesulfonamide has been extensively studied for its potential use as an adjuvant in vaccines. Adjuvants are substances that are added to vaccines to enhance the immune response to the antigen. 4-butyl-N-3-quinolinylbenzenesulfonamide has been shown to enhance the immune response to a variety of antigens, including cancer antigens, infectious disease antigens, and allergens. This makes it a promising candidate for use in vaccine development.
Propriétés
IUPAC Name |
4-butyl-N-quinolin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-2-3-6-15-9-11-18(12-10-15)24(22,23)21-17-13-16-7-4-5-8-19(16)20-14-17/h4-5,7-14,21H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBRMNOSEVJPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-quinolin-3-ylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

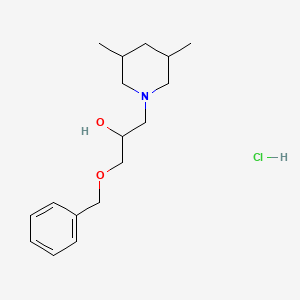
![ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate](/img/structure/B4926443.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B4926448.png)
![2-[(2-methylbenzoyl)amino]-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4926463.png)

![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4926477.png)
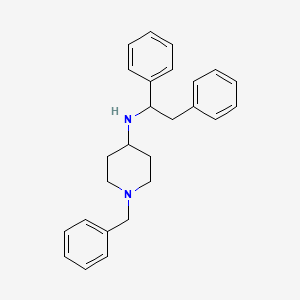
![N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4926492.png)
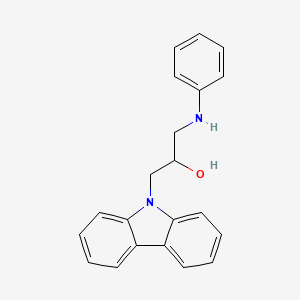
![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)
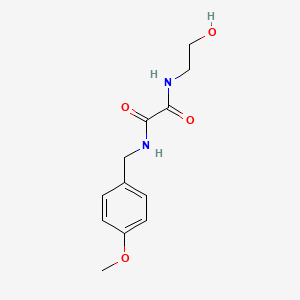
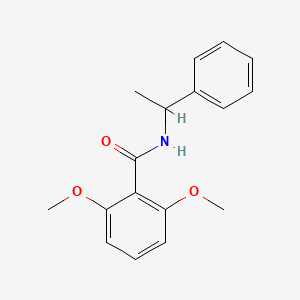
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926534.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B4926539.png)